molecular formula C20H22N2O3 B3934611 (3,4-Dimethylphenyl)-(3-nitro-4-piperidin-1-ylphenyl)methanone

(3,4-Dimethylphenyl)-(3-nitro-4-piperidin-1-ylphenyl)methanone

Cat. No.: B3934611
M. Wt: 338.4 g/mol
InChI Key: VQTWYVLJXRGZST-UHFFFAOYSA-N
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Description

(3,4-Dimethylphenyl)-(3-nitro-4-piperidin-1-ylphenyl)methanone is an organic compound that features a complex structure with both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethylphenyl)-(3-nitro-4-piperidin-1-ylphenyl)methanone typically involves multi-step organic reactions. One common approach is to start with the nitration of 3,4-dimethylphenyl to introduce the nitro group. This is followed by the formation of the piperidinyl group through a substitution reaction. The final step involves the formation of the methanone linkage through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the process would also be a key consideration for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethylphenyl)-(3-nitro-4-piperidin-1-ylphenyl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The methanone group can be reduced to a secondary alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Conversion of the nitro group to an amine.

    Reduction: Formation of a secondary alcohol from the methanone group.

    Substitution: Introduction of halogen atoms into the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (3,4-Dimethylphenyl)-(3-nitro-4-piperidin-1-ylphenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a candidate for drug discovery and development, particularly in the design of inhibitors or modulators of specific enzymes or receptors.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its ability to interact with biological targets makes it a valuable compound for the development of new therapeutic agents.

Industry

In industry, this compound can be used in the production of advanced materials. Its chemical properties make it suitable for incorporation into polymers, coatings, and other materials that require specific functional groups.

Mechanism of Action

The mechanism of action of (3,4-Dimethylphenyl)-(3-nitro-4-piperidin-1-ylphenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the piperidinyl group can interact with biological macromolecules through hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Fluoranthene: A polycyclic aromatic hydrocarbon.

    Benzo[ghi]perylene: Another polycyclic aromatic hydrocarbon.

Uniqueness

(3,4-Dimethylphenyl)-(3-nitro-4-piperidin-1-ylphenyl)methanone is unique due to its combination of aromatic and heterocyclic components. This structural complexity allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

(3,4-dimethylphenyl)-(3-nitro-4-piperidin-1-ylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-14-6-7-16(12-15(14)2)20(23)17-8-9-18(19(13-17)22(24)25)21-10-4-3-5-11-21/h6-9,12-13H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTWYVLJXRGZST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)N3CCCCC3)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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